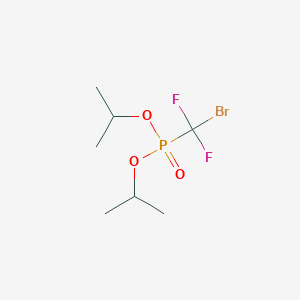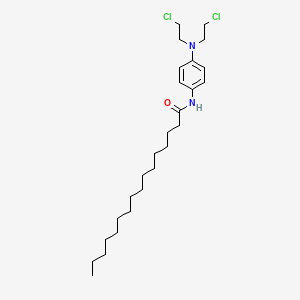![molecular formula C10H12O B14475587 [(1S)-2,3-Dihydro-1H-inden-1-yl]methanol CAS No. 68533-29-9](/img/structure/B14475587.png)
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol is an organic compound with the molecular formula C10H12O It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is part of the indane family, which is characterized by a fused benzene and cyclopentane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2,3-Dihydro-1H-inden-1-yl]methanol typically involves the reduction of the corresponding ketone, [(1S)-2,3-Dihydro-1H-inden-1-one]. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using Pd/C.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: [(1S)-2,3-Dihydro-1H-inden-1-yl]methanal or [(1S)-2,3-Dihydro-1H-inden-1-yl]methanoic acid.
Reduction: [(1S)-2,3-Dihydro-1H-inden-1-yl]methane.
Substitution: [(1S)-2,3-Dihydro-1H-inden-1-yl]methyl chloride or bromide.
Scientific Research Applications
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of [(1S)-2,3-Dihydro-1H-inden-1-yl]methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function. The indane structure may also interact with hydrophobic pockets in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol can be compared with other similar compounds, such as:
Indan-1-ol: Similar structure but lacks the chiral center.
2,3-Dihydro-1H-inden-1-yl]methanol: Similar structure but different stereochemistry.
Indane-1,3-dione: Contains a similar indane ring system but with different functional groups.
The uniqueness of this compound lies in its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and potential biological activity.
Properties
CAS No. |
68533-29-9 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
[(1S)-2,3-dihydro-1H-inden-1-yl]methanol |
InChI |
InChI=1S/C10H12O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7H2/t9-/m1/s1 |
InChI Key |
GJZQCDPVYVQVBP-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1CO |
Canonical SMILES |
C1CC2=CC=CC=C2C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



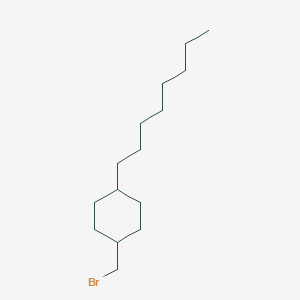
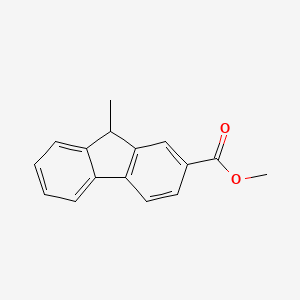
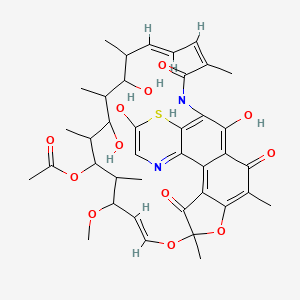
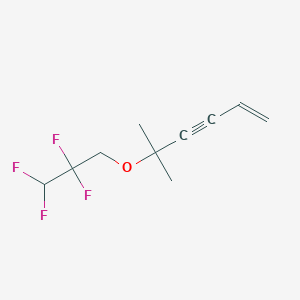
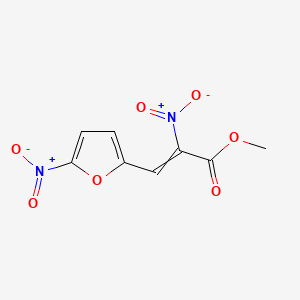
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14475532.png)
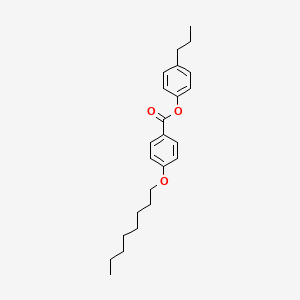
![Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14475534.png)
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)

